1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine
Description
1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine is a piperidine derivative characterized by a 3,4,5-trimethoxybenzyl substituent at the 1-position of the piperidine ring and an amine group at the 4-position. This compound is synthesized via reductive amination, as evidenced by its availability in commercial catalogs with 95% purity (CAS: 1443424-30-3) . The 3,4,5-trimethoxybenzyl group is a structurally significant moiety known to enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic effects. Its dihydrochloride salt form improves solubility for pharmacological applications .
Properties
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-18-13-8-11(9-14(19-2)15(13)20-3)10-17-6-4-12(16)5-7-17/h8-9,12H,4-7,10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZBIKUJFOMWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperidin-4-amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin . It may also interact with various receptors and enzymes, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Key Structural Differences in Benzyl/Benzylidene Substituents
Key Observations :
- Schiff base derivatives (e.g., 11b, 11c) introduce hydrolytically labile imine bonds, limiting their utility in vivo despite simpler synthesis .
Modifications to the Piperidine Core
Key Observations :
- N-Methylation (e.g., 1-methylpiperidin-4-amine) enhances metabolic resistance by blocking oxidative deamination .
- Hybrid structures like triazine-piperidine derivatives exhibit distinct biological profiles, such as antileukemic activity, but diverge significantly from the target compound's scaffold .
Research Findings and Inferred Structure-Activity Relationships (SAR)
Role of Methoxy Groups : The 3,4,5-trimethoxybenzyl group is optimal for balancing polarity and hydrophobic interactions. Analogues with fewer methoxy groups (e.g., 4-methoxy in 11c) show reduced target affinity in related studies .
Schiff Base vs. Stable Amines : While Schiff bases (e.g., 11b) are synthetically accessible, their instability in physiological conditions limits therapeutic utility compared to stable secondary amines like the target compound .
Biological Activity
1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This compound is characterized by the presence of a trimethoxybenzyl group, which significantly influences its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications, particularly in fields such as oncology and neurology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring attached to a 3,4,5-trimethoxybenzyl moiety, which is essential for its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in liver cancer cell lines (Hep3B and SkHep1) with IC50 values indicating potent cytotoxicity. The compound's mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .
Neuroprotective Effects
The compound also shows promise in neuroprotection . It has been reported to modulate cholinergic signaling, which is crucial for cognitive functions. Its effects include:
- Cholinesterase Inhibition : The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), suggesting its utility in treating neurodegenerative diseases like Alzheimer's . This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown:
- Inhibition of Bacterial Growth : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This effect may be attributed to its ability to disrupt bacterial cell membrane integrity.
Molecular Interactions
The biological activity of this compound is largely due to its interactions with specific biological targets:
- Receptor Binding : The trimethoxybenzyl group enhances binding affinity to various receptors involved in neurotransmission and cancer progression.
- Enzyme Modulation : The compound acts as an inhibitor for enzymes such as AChE and others involved in metabolic pathways related to cancer cell survival.
Biochemical Pathways
The compound influences several biochemical pathways:
| Pathway | Effect |
|---|---|
| Apoptotic Pathways | Induces apoptosis in cancer cells |
| Cholinergic Pathways | Enhances cholinergic signaling |
| Metabolic Pathways | Modulates metabolic processes in pathogens |
In Vivo Studies
In vivo studies using zebrafish models have provided insights into the compound's safety profile and efficacy:
- Developmental Toxicity : The compound exhibited low toxicity during zebrafish development stages while effectively modulating cholinesterase activity .
Clinical Relevance
The potential applications of this compound extend into clinical settings where it may serve as a lead compound for drug development targeting cancer and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
